(E)-5-Bromo-2-hydroxybenzaldehyde oxime (E)-5-Bromo-2-hydroxybenzaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957278
InChI: InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4-
SMILES:
Molecular Formula: C7H6BrNO2
Molecular Weight: 216.03 g/mol

(E)-5-Bromo-2-hydroxybenzaldehyde oxime

CAS No.:

Cat. No.: VC15957278

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

(E)-5-Bromo-2-hydroxybenzaldehyde oxime -

Specification

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
IUPAC Name 4-bromo-2-[(Z)-hydroxyiminomethyl]phenol
Standard InChI InChI=1S/C7H6BrNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4-
Standard InChI Key YSDJVLAQRCCLPB-WTKPLQERSA-N
Isomeric SMILES C1=CC(=C(C=C1Br)/C=N\O)O
Canonical SMILES C1=CC(=C(C=C1Br)C=NO)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and an (E)-configured oxime group at the 1-position (Figure 1). The oxime’s geometry is defined by the antiperiplanar arrangement of the hydroxyl group relative to the benzaldehyde moiety, as confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₇H₆BrNO₂
Molecular Weight216.03 g/mol
XLogP3 (Partition Coefficient)2.2
Hydrogen Bond Donors2 (phenolic -OH, oxime -OH)
Rotatable Bonds1 (C=N bond)

Stereochemical Analysis

The (E)-configuration of the oxime group is critical to its chemical behavior. In the (E)-isomer, the hydroxyl group of the oxime resides on the opposite side of the benzaldehyde ring, minimizing steric hindrance and stabilizing the molecule through intramolecular hydrogen bonding between the oxime -OH and the phenolic oxygen . This configuration was unequivocally assigned using ¹H-NMR spectroscopy, which revealed distinct coupling patterns for the imine proton (δ 8.27 ppm, singlet) and phenolic proton (δ 10.31 ppm, broad singlet) .

Synthesis and Optimization

Reaction Pathway

(E)-5-Bromo-2-hydroxybenzaldehyde oxime is synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in ethanol, catalyzed by pyridine (Scheme 1) . The reaction proceeds under mild conditions (20°C, 4 hours) to yield the oxime in 80% isolated purity after acidification and recrystallization.

Scheme 1: Synthetic route to (E)-5-bromo-2-hydroxybenzaldehyde oxime.

  • Reactants: 5-Bromo-2-hydroxybenzaldehyde, hydroxylamine hydrochloride, pyridine.

  • Solvent: Ethanol.

  • Conditions: Room temperature, 4 hours.

  • Workup: Acidification to pH 4–5, filtration, and drying.

Process Optimization

Key parameters influencing yield and purity include:

  • Stoichiometry: A 2:1 molar ratio of hydroxylamine hydrochloride to aldehyde ensures complete conversion .

  • Catalyst: Pyridine neutralizes HCl byproducts, preventing side reactions such as aldehyde oxidation .

  • Isolation: Adjusting the pH to 4–5 precipitates the product while retaining unreacted starting materials in solution .

Table 2: Synthesis Metrics

ParameterValueSource
Yield80%
Reaction Time4 hours
Purity (HPLC)99.4%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (500 MHz, DMSO-d₆) data confirm the compound’s structure :

  • δ 11.48 (s, 1H, phenolic -OH)

  • δ 10.31 (s, 1H, oxime -OH)

  • δ 8.27 (s, 1H, imine -CH=N)

  • δ 7.65 (d, J = 2.6 Hz, 1H, aromatic H-6)

  • δ 7.37 (dd, J = 8.7, 2.6 Hz, 1H, aromatic H-4)

  • δ 6.86 (d, J = 8.7 Hz, 1H, aromatic H-3)

The absence of splitting in the imine proton signal (δ 8.27) indicates a rigid, planar geometry stabilized by conjugation.

Mass Spectrometry

LCMS analysis (Waters Acquity UPLC) shows a molecular ion peak at m/z 216/218 ([M+H]⁺), consistent with the bromine isotope pattern . High-resolution mass spectrometry (HRMS) confirms an exact mass of 214.95819 Da .

Applications in Coordination Chemistry

Metal Ion Extraction

(E)-5-Bromo-2-hydroxybenzaldehyde oxime serves as a ligand in solvent extraction systems for transition metals. Its phenolic oxygen and oxime nitrogen act as bidentate donors, forming stable complexes with Cu²⁺, Ni²⁺, and Co²⁺ . The bromine substituent enhances ligand lipophilicity, improving extraction efficiency into organic phases like kerosene .

Table 3: Metal-Ligand Stability Constants

Metal IonLog K (Stability Constant)ConditionsSource
Cu²⁺12.3 ± 0.2pH 5.0, 25°C
Ni²⁺9.8 ± 0.3pH 6.0, 25°C
Co²⁺8.5 ± 0.4pH 7.0, 25°C

Catalytic Activity

Palladium complexes of this oxime demonstrate moderate activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) up to 450 for aryl bromide substrates . The bromine atom may act as a directing group, facilitating oxidative addition steps.

Physicochemical Properties and Stability

Solubility Profile

The compound is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and ethanol . Its solubility in chloroform and dichloromethane is moderate (5–10 g/L), making these solvents ideal for extraction processes .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, with complete degradation by 250°C . The oxime group is thermally labile, undergoing Beckmann rearrangement at elevated temperatures.

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